molecular formula C26H30N6O2S B11281894 N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide

Cat. No.: B11281894
M. Wt: 490.6 g/mol
InChI Key: SVGDFLBKJMBLSA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide is a complex organic compound that features a unique combination of indole, thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, and butanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide typically involves multiple steps, starting with the preparation of the indole and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding oxo-derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure and the combination of different functional groups, which contribute to its diverse applications and potential biological activities.

Properties

Molecular Formula

C26H30N6O2S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide

InChI

InChI=1S/C26H30N6O2S/c1-17(2)11-14-31-25(34)24-21(12-15-35-24)32-22(29-30-26(31)32)8-5-9-23(33)27-13-10-18-16-28-20-7-4-3-6-19(18)20/h3-4,6-7,12,15-17,28H,5,8-11,13-14H2,1-2H3,(H,27,33)

InChI Key

SVGDFLBKJMBLSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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